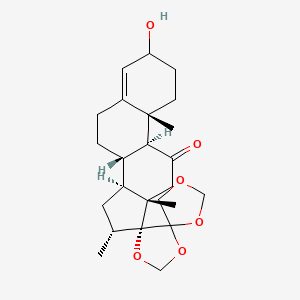
3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one
Description
3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, biology, and chemistry. This compound, in particular, may have unique properties due to its specific structure.
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
InChI |
InChI=1S/C24H34O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h9,14,16-18,20,25H,4-8,10-13H2,1-3H3/t14-,16?,17+,18+,20-,21+,22+,23?,24-/m1/s1 |
InChI Key |
OUYOXODLVKEWDB-CUXPRNMCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(CC[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(CCC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one typically involves multiple steps, including the introduction of hydroxyl and methylenedioxy groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketones to alcohols or alkenes to alkanes.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one may have applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-16alpha-methyl-17,2020,21-bis(methylenedioxy)-pregn-4-en-11-one: Similar in structure but may have different functional groups or stereochemistry.
Other Steroidal Compounds: Such as corticosteroids, which have similar biological activities but different structures.
Uniqueness
The uniqueness of 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


